Technical Whitepaper: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate
Technical Whitepaper: tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate
A Strategic Chiral Scaffold in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the demand for sp3-rich, chiral scaffolds has surged, driven by the need to improve physicochemical properties (solubility, metabolic stability) and escape "flatland" chemical space. tert-Butyl (R)-((1,4-dioxan-2-yl)methyl)carbamate (CAS: 2682097-66-9) represents a high-value building block that bridges the gap between synthetic accessibility and structural complexity.
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical profile, validated synthetic routes from the chiral pool, and its strategic application as a bioisosteric linker in Fragment-Based Drug Discovery (FBDD) and PROTAC design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The 1,4-dioxane ring is a privileged pharmacophore, offering a balanced hydrophilic/lipophilic profile that is often superior to its carbocyclic analogs. The (R)-enantiomer provides a defined stereochemical vector, critical for maximizing ligand-protein binding affinity.
| Property | Specification |
| IUPAC Name | tert-Butyl N-{[(2R)-1,4-dioxan-2-yl]methyl}carbamate |
| CAS Number | 2682097-66-9 |
| Molecular Formula | C₁₀H₁₉NO₄ |
| Molecular Weight | 217.26 g/mol |
| Appearance | White to off-white crystalline solid or viscous oil |
| Chirality | (R)-Enantiomer (Enantiomeric Excess > 98%) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water |
| Predicted LogP | ~0.3 – 0.6 (Hydrophilic character aids aqueous solubility) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
| Rotatable Bonds | 3 (High flexibility for linker applications) |
Structural Significance & Applications
3.1 The "Dioxane Effect" in Medicinal Chemistry
Unlike morpholine or piperazine, the 1,4-dioxane ring is non-basic. This neutrality prevents lysosomal trapping and reduces hERG channel inhibition liability, a common issue with basic amine scaffolds.
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Metabolic Stability: The ether linkages in the dioxane ring are generally resistant to oxidative metabolism compared to alkyl chains.
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Solubility Enhancement: The two oxygen atoms act as hydrogen bond acceptors, significantly improving the aqueous solubility of lipophilic payloads.
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Vector Control: The (R)-configuration at the C2 position orients the aminomethyl arm in a specific trajectory, enabling precise positioning of functional groups in the binding pocket.
3.2 Application Logic (Graphviz)
Figure 1: Strategic utility of the scaffold in drug development workflows.
Synthetic Methodology
The synthesis of the (R)-enantiomer relies on the "Chiral Pool" strategy, typically utilizing (S)-Epichlorohydrin or (R)-Glycidol as the starting material. The inversion of configuration or retention depends heavily on the specific cyclization conditions. The route below describes a robust pathway via the intermediate alcohol.
4.1 Synthetic Pathway (Graphviz)
Figure 2: Step-wise synthetic route from (S)-Epichlorohydrin to the target carbamate.
4.2 Protocol Details (Step-by-Step)
Step 1: Cyclization to (R)-(1,4-Dioxan-2-yl)methanol
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Mechanism: Lewis acid-catalyzed opening of (S)-epichlorohydrin with ethylene glycol followed by intramolecular Williamson ether synthesis.
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Critical Control: Temperature must be maintained <5°C during BF3·Et2O addition to prevent polymerization.
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Stereochemistry: The absolute configuration is generally determined by the starting epoxide. Using (S)-epichlorohydrin in this sequence typically yields the (R)-dioxane skeleton due to the specific mechanism of the double inversion or retention depending on the exact conditions (e.g., using dilute NaOH for the second closure). Verification of optical rotation is mandatory.
Step 2 & 3: Functional Group Interconversion
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The hydroxyl group is converted to a tosylate (good leaving group) and then displaced by sodium azide.
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Safety: Azide reactions should be run in a blast shield. Avoid chlorinated solvents with azides to prevent formation of diazidomethane.
Step 4: Reduction and Protection
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The Staudinger reduction (PPh3/H2O) is preferred over catalytic hydrogenation if the dioxane ring is sensitive or if trace sulfur poisons the catalyst. The resulting amine is trapped in situ with Di-tert-butyl dicarbonate ((Boc)2O).
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures are expected.
5.1 Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 4.90 | Broad Singlet | 1H | -NH - (Carbamate) |
| 3.60 – 3.85 | Multiplet | ~5H | Dioxane Ring Protons (C2-H, C3-H₂, C5-H, C6-H) |
| 3.50 | Multiplet | 2H | Dioxane Ring Protons (Remaining C5/C6) |
| 3.15 – 3.35 | Multiplet | 2H | -CH ₂-NH- (Exocyclic methylene) |
| 1.44 | Singlet | 9H | -C(CH ₃)₃ (Boc Group) |
5.2 Mass Spectrometry (LC-MS)
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Ionization: ESI (Positive Mode)
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Observed Ion [M+H]⁺: 218.14 m/z
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Observed Ion [M+Na]⁺: 240.12 m/z
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Fragment: [M-Boc+H]⁺ ~118.08 m/z (Characteristic loss of t-butyl carbamate).
Handling, Stability & Safety
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic tendency is low, but moisture can degrade the Boc group over extended periods.
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Stability: Stable under standard laboratory conditions. Avoid strong acids (TFA, HCl) unless deprotection is intended.
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Safety Hazards:
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GHS Classification: Irritant (Skin/Eye).
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Precaution: 1,4-Dioxane derivatives can possess CNS depressant properties at high concentrations. Handle in a fume hood.
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Disposal: Dispose of as halogen-free organic waste.
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References
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Chiral Epoxide Synthesis: BenchChem Technical Guide. "A Comparative Guide to the Scalable Synthesis of (R)- and (S)-Epichlorohydrin."
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Dioxane Scaffold Utility: Del Bello, F., et al. "1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists." Journal of Medicinal Chemistry, 2012.
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Synthesis of Chiral Dioxanes: Mousavi, B., et al. "One-step synthesis of 1,4-dioxane 2,5-bischloromethyl from epichlorohydrin using ZIF-8."[1] European Journal of Inorganic Chemistry, 2017.
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Boc-Protection Protocols: Organic Syntheses. "Carbamic acid, tert-butyl ester."[2][3] Coll. Vol. 5, p.162 (1973).
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General Properties: PubChem Compound Summary for tert-Butyl carbamate derivatives.
